![molecular formula C29H30N6O3 B4330061 2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-PHENYLACETAMIDE](/img/structure/B4330061.png)
2-[2'-AMINO-3'-CYANO-1'-(DIMETHYLAMINO)-7',7'-DIMETHYL-2,5'-DIOXO-1,2,5',6',7',8'-HEXAHYDRO-1'H-SPIRO[INDOLE-3,4'-QUINOLIN]-1-YL]-N-PHENYLACETAMIDE
Overview
Description
2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and quinoline intermediates, followed by their spirocyclization under specific conditions. Common reagents used in these steps include various amines, cyanides, and dimethylamine, with reaction conditions carefully controlled to ensure the formation of the desired spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure and properties may find applications in materials science and other industrial fields.
Mechanism of Action
The mechanism of action of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-methylacetamide
- 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-ethylacetamide
Uniqueness
The uniqueness of 2-[2’-amino-3’-cyano-1’-(dimethylamino)-7’,7’-dimethyl-2,5’-dioxo-5’,6’,7’,8’-tetrahydro-1’H-spiro[indole-3,4’-quinolin]-1(2H)-yl]-N-phenylacetamide lies in its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-amino-3-cyano-1-(dimethylamino)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydroquinoline-4,3'-indole]-1'-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-28(2)14-22-25(23(36)15-28)29(20(16-30)26(31)35(22)33(3)4)19-12-8-9-13-21(19)34(27(29)38)17-24(37)32-18-10-6-5-7-11-18/h5-13H,14-15,17,31H2,1-4H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDCOKCSFNNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C(=C(N2N(C)C)N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


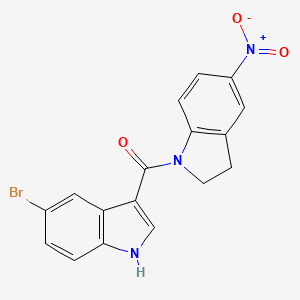
![1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329997.png)
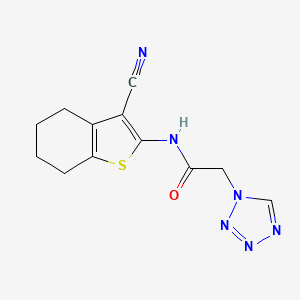
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE](/img/structure/B4330003.png)

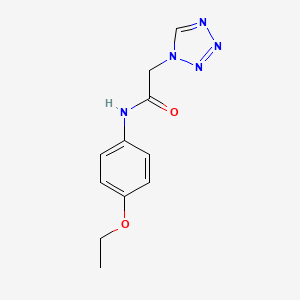
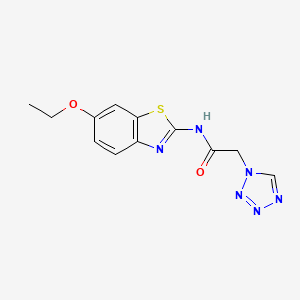
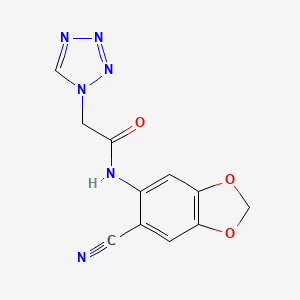
![2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4330025.png)
![2-(4-FLUOROPHENOXY)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE](/img/structure/B4330033.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4330050.png)
![2-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4330055.png)
![METHYL 5'-AMINO-6'-CYANO-2'-METHYL-2-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE](/img/structure/B4330067.png)

